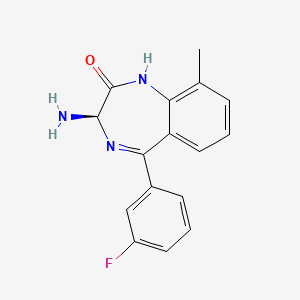

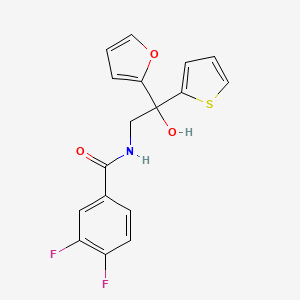

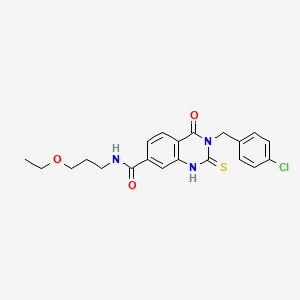

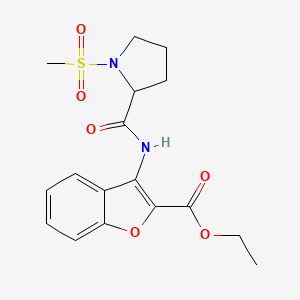

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential application in scientific research due to its unique properties.

Applications De Recherche Scientifique

Interplay of Structure and Reactivity

Difluorinated alkenoates exhibit unique reactivity with furan and substituted furans, facilitated by tin(IV) catalysts. The presence of fluorine atoms significantly influences the polar transition states and reaction mechanisms, highlighting the role of molecular structure in enhancing reactivity and enabling specific transformations. This finding is crucial for the synthesis of cyclic carbonates and the understanding of furan Diels-Alder reactions (Griffith et al., 2006).

Synthesis of Heterocyclic Compounds

The synthesis of 5,6‐dihydrothieno(and furo)pyrimidines demonstrates the utility of 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide derivatives in creating compounds with potential applications in pharmaceuticals and agrochemicals. These processes illustrate the versatility of furan and thiophene derivatives in constructing complex molecular architectures (Maruoka et al., 2001).

Enzymatic Resolution and Material Properties

The immobilization of enzymes for the kinetic resolution of racemic compounds, including those with furan-2 and thiophen-2 substituents, underscores the importance of specific molecular structures in biocatalysis and material science. This research demonstrates the impact of molecular modification on enzymatic activity and selectivity, relevant for industrial synthesis and the development of new materials (Brem et al., 2012).

Advanced Organic Materials and Polymers

The exploration of new fluorinated monomers for the synthesis of liquid crystalline polysiloxanes highlights the role of specific benzamide derivatives in designing materials with unique properties, such as high smectogen behavior and temperature-dependent phase transitions. This research contributes to advancements in materials science, particularly in the development of novel liquid crystal displays and optical devices (Bracon et al., 2000).

Photocatalysis and Solar Energy Conversion

The application in photocatalysis and solar energy conversion, exemplified by the synthesis of phenothiazine derivatives with various conjugated linkers, demonstrates how modifications in molecular structure can significantly affect the efficiency of dye-sensitized solar cells. This area of research is critical for the development of more efficient renewable energy technologies (Kim et al., 2011).

Propriétés

IUPAC Name |

3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3S/c18-12-6-5-11(9-13(12)19)16(21)20-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQHIGSFVVWXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)

![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)

![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)

![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)